Benzene, 1-(azidomethyl)-2-methoxy-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, "Benzene, 1-(azidomethyl)-2-methoxy-", is not directly mentioned in the provided papers. However, the papers do discuss related compounds with methoxy groups and their synthesis, properties, and molecular structures. For instance, the synthesis of photoluminescent phenylene vinylene oligomers with methoxy groups is described, which could provide insights into the reactivity of methoxy-substituted benzene derivatives . Additionally, the total synthesis of a naturally occurring compound with a methoxymethyl group is reported, which might offer relevant information on the synthetic strategies that could be applied to similar compounds .

Synthesis Analysis

The synthesis of related compounds involves the Knoevenagel reaction, which is a method for forming carbon-carbon double bonds and could potentially be adapted for the synthesis of "Benzene, 1-(azidomethyl)-2-methoxy-" . Another paper describes a five-step synthesis of a complex natural product starting from a methoxymethyl-substituted aryl methyl ether, which could be relevant for the synthesis of azidomethyl-substituted benzene derivatives .

Molecular Structure Analysis

The molecular structure of a benzene solvate with a methoxyphenyl group has been determined by X-ray diffractometric methods, providing detailed information on the solid-state structure of such compounds . This could be useful for understanding the molecular structure of "Benzene, 1-(azidomethyl)-2-methoxy-" as the presence of a methoxy group can influence the overall geometry and electronic distribution in the molecule.

Chemical Reactions Analysis

While the specific chemical reactions of "Benzene, 1-(azidomethyl)-2-methoxy-" are not discussed, the papers do provide examples of chemical transformations involving methoxy and methoxymethyl groups. For instance, the regioselective O-demethylation of aryl methyl ethers is reported, which could be relevant for reactions where the methoxy group of the compound is modified .

Physical and Chemical Properties Analysis

The physical properties such as the dihedral angle between the benzene ring and the methoxymethyl side chain, as well as the deviations of certain atoms from the plane of the ring, are reported for a compound with a methoxy group . These properties are important for understanding the behavior of "Benzene, 1-(azidomethyl)-2-methoxy-" in different environments and could influence its reactivity and interactions with other molecules. The photoluminescent properties of related compounds are also discussed, which might suggest potential applications for the compound of interest in optical materials .

科学研究应用

1. Polymerization Initiator

Benzene derivatives, such as 1,4-Bis(1-methoxy-1-methylethyl)benzene, are studied for their role as initiators in cationic polymerizations. This research explores complex formation with BCl3 and suggests mechanisms for ion formation (Dittmer, Pask, & Nuyken, 1992).

2. Molecular Structure and Conformation

Studies on methoxy-substituted benzene compounds focus on understanding their molecular structure and conformational properties. For instance, research into nonsymmetric pillar[5]arenes and their acetonitrile inclusion compounds, involving methoxy-substituted benzene, reveals insights into molecular arrangements and steric interactions (Kou et al., 2010).

3. Chemical Bonding and Reactivity

The effects of σ(C-Se)-π hyperconjugation in methoxy-substituted benzene compounds, such as 1-methoxy-4-[(phenylselanyl)methyl]benzene, are investigated to understand the impact on structural parameters and chemical reactivity (White & Blanc, 2014).

4. Kinetics of Liquid-Phase Oxidation

Research into the kinetics of liquid-phase oxidation of methoxy-(1-methylethyl)benzenes to hydroperoxides contributes to a broader understanding of oxidation processes in similar benzene compounds (Zawadiak, Jakubowski, & Stec, 2005).

5. Luminescence Properties

Investigations into impurities in the synthesis of methoxy-substituted benzene monomers, such as poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene], focus on their influence on luminescence properties, highlighting potential applications in optoelectronics (Lin, Fan, & Chow, 2006).

6. Photochemical Reactions

Studies on the photochemical reactions involving hydroxy- and methoxy-substituted o-quinone methides provide insights into their reactivity and potential applications in synthetic chemistry (Arumugam & Popik, 2010).

7. Crystal Structure Analysis

The crystal structure of compounds like 5-hydroxymethyl-2-methoxyphenol is studied to understand the molecular geometry and intermolecular interactions in methoxy-substituted benzene compounds (Hassan et al., 2015).

8. Antiproliferative Activities

Research into heterocyclic systems derived from methoxy-substituted benzene, such as eugenol derivatives, explores their antiproliferative activity against various cancer cell lines, offering potential therapeutic applications (Taia et al., 2020).

安全和危害

未来方向

属性

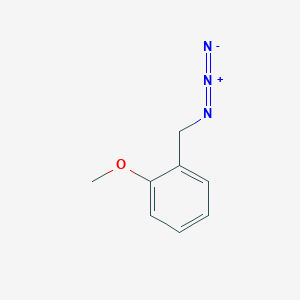

IUPAC Name |

1-(azidomethyl)-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-5-3-2-4-7(8)6-10-11-9/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRIYFPVICULQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460437 |

Source

|

| Record name | Benzene, 1-(azidomethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-(azidomethyl)-2-methoxy- | |

CAS RN |

300823-47-6 |

Source

|

| Record name | Benzene, 1-(azidomethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)